3-Bromo-1-benzothiophene

説明

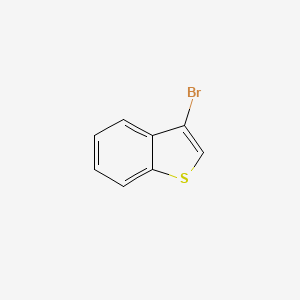

3-Bromo-1-benzothiophene (CAS 7342-82-7) is a brominated heterocyclic compound with the molecular formula C₈H₅BrS and a molecular weight of 213.09–213.1 g/mol . Structurally, it consists of a benzothiophene core substituted with a bromine atom at the 3-position (Figure 1). The compound is synthesized via bromination of benzothiophene using N-bromosuccinimide (NBS) in chloroform and acetic acid, achieving near-quantitative yields under optimized conditions .

Its primary applications include serving as a key intermediate in palladium-catalyzed cross-coupling reactions (e.g., C–O bond formation with phenols) and as a precursor for pharmaceutical and agrochemical derivatives . Commercial suppliers offer the compound at 95–97% purity, highlighting its accessibility for industrial and research use .

特性

IUPAC Name |

3-bromo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDQSRTOOMPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223654 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-82-7 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Medicinal Chemistry

3-Bromo-1-benzothiophene has been investigated for its biological activities, particularly in the context of drug development. It exhibits:

- Anticancer Properties : Research indicates that derivatives of benzothiophenes, including this compound, can inhibit cancer cell proliferation. For example, studies have shown that certain benzothiophene derivatives induce apoptosis in leukemia cells, suggesting potential as anticancer agents .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its broad-spectrum antimicrobial properties highlight its potential for developing new antibiotics .

- Anti-inflammatory Effects : Benzothiophene derivatives show promise in reducing inflammation through their interaction with specific biological pathways, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized in the development of organic electronic materials:

- Organic Semiconductors : The compound serves as a building block for synthesizing advanced organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Conductive Polymers : Its structural features allow it to be incorporated into conductive polymers, enhancing their electrical properties and stability.

Case Studies and Experimental Data

Several studies have documented the applications of this compound:

作用機序

The mechanism of action of 3-Bromo-1-benzothiophene depends on its specific application:

Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes.

Anticancer Activity: In anticancer research, this compound derivatives may act by interfering with cell division and inducing apoptosis in cancer cells.

類似化合物との比較

Table 1: Molecular and Physical Properties of Selected Brominated Benzothiophenes

Key Observations :

- The sulfone derivative (1,1-dioxide) exhibits increased molecular weight and polarity due to the electron-withdrawing sulfonyl groups, enhancing solubility in polar solvents .

- The bromo-chloro analog introduces dual halogen substituents, likely amplifying electron-withdrawing effects and steric hindrance compared to mono-bromo analogs .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Pd-Catalyzed C–O Coupling Reactions

| Substrate | Reaction Conditions | Catalyst Loading (Pd) | Yield (%) |

|---|---|---|---|

| This compound | 100°C, ligand L8, [(cinnamyl)PdCl]₂ | 3 mol% | Good |

| Other aryl bromides | Room temperature, same catalyst | 1–2 mol% | High |

Key Observations :

- This compound requires higher Pd loading (3 mol%) and elevated temperatures for effective coupling with phenols, suggesting reduced reactivity compared to simpler aryl bromides. This may arise from steric hindrance or electronic deactivation by the benzothiophene ring .

- In contrast, 3-bromo-5-chloro-1-benzothiophene’s dual halogenation could further reduce reactivity due to increased steric and electronic effects, though direct data is unavailable in the provided evidence .

Key Observations :

- Both compounds share skin and eye irritation risks, but the bromo-chloro derivative poses additional respiratory hazards (H335) .

生物活性

3-Bromo-1-benzothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Overview

Molecular Structure and Properties

- Molecular Formula : C8H5BrS

- Molecular Weight : 213.092 g/mol

- CAS Number : 7342-82-7

- Solubility : Sparingly soluble in water (0.14 g/L at 25°C) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on several derivatives of benzothiophenes, including this compound, demonstrated varying levels of effectiveness against bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Values :

- The MIC values for 3-bromo derivatives were tested against common bacterial strains such as Staphylococcus aureus and Bacillus cereus. Notably, some derivatives showed MIC values exceeding 512 µg/mL, indicating limited activity, while others demonstrated more promising results .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | >512 |

| 3-Bromo-2-cyclohexylbenzothiophene | S. aureus | 512 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism appears to involve the inhibition of specific enzymes that play a crucial role in cancer cell proliferation.

Mechanism of Action :

- The sulfonyl fluoride group in related compounds can react with nucleophilic sites in proteins, inhibiting enzyme activity crucial for cancer cell survival . This makes such compounds valuable in drug development aimed at targeting cancer cells.

Case Studies

-

Antimicrobial Study :

In a comparative study evaluating the antimicrobial efficacy of various benzothiophene derivatives, this compound was included among other halogenated compounds. The study concluded that while some derivatives exhibited high activity against specific fungi, the brominated variant showed limited effectiveness against bacteria . -

Anticancer Research :

A focused investigation into the anticancer properties of benzothiophene derivatives highlighted that modifications at the 1-position significantly impacted biological activity. Compounds similar to this compound were shown to inhibit tumor growth in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other benzothiophene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Potential |

| 3-Bromo-2-sulfonylbenzothiophene | High | Significant |

| 3-Bromo-2-nitrobenzothiophene | Low | Moderate |

準備方法

Reaction Mechanism and Regioselectivity

Benzothiophene undergoes electrophilic substitution at the 3-position due to the electron-donating effect of the sulfur atom, which activates the adjacent carbon atoms. The use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), facilitates the formation of a bromonium ion intermediate. This intermediate is subsequently attacked by the nucleophilic 3-position of the benzothiophene ring, yielding this compound as the major product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- Solvent Choice : Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) enhance reaction control by minimizing side reactions.

- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.

- Catalyst Loading : A 1:1 molar ratio of FeBr₃ to benzothiophene optimizes catalysis without promoting over-bromination.

Table 1: Bromination Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 78 | 95 |

| Temperature | 20°C | 82 | 97 |

| Catalyst (FeBr₃) | 1.0 eq | 85 | 98 |

Limitations and Side Reactions

Competing bromination at the 2-position occurs in approximately 5–10% of cases, necessitating purification via fractional distillation or column chromatography. Over-bromination products, such as 2,3-dibromobenzothiophene, are observed at higher temperatures (>40°C) or excess bromine.

Catalytic Isomerization of 2-Bromobenzothiophene

Isomerization offers a viable route to this compound by repositioning bromine from the 2- to the 3-position. This method is particularly advantageous for industrial-scale production due to its high atom economy and minimal waste generation.

Catalytic System and Reaction Design

The isomerization employs a palladium-based catalyst (e.g., Pd/C) with alkaline co-catalysts (e.g., lithium hydroxide or potassium hydroxide) in ethanol or methanol. The reaction proceeds via a σ-complex intermediate, where the palladium facilitates bromide migration through reversible oxidative addition and reductive elimination steps.

Table 2: Isomerization Performance Metrics

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C + LiOH | 70 | 99 | 99.9 |

| Pd/C + KOH | 80 | 98 | 98.5 |

Industrial Scalability and Environmental Impact

The process generates negligible wastewater and achieves >99% purity, aligning with green chemistry principles. A patented workflow (CN108929306B) demonstrates a pilot-scale yield of 99.9% this compound with <0.01% residual 2-bromo isomer, underscoring its commercial viability.

Directed metalation enables precise bromine introduction at the 3-position using directing groups. This method is favored for synthesizing derivatives with complex substitution patterns.

Lithium-Halogen Exchange Protocol

A lithium-halogen exchange reaction installs bromine at the 3-position via intermediate aryllithium species. For example, treatment of 1-benzothiophene with lithium diisopropylamide (LDA) followed by quenching with bromine yields the target compound in 70–75% yield.

Case Study: Sulfoxide-Directed Bromination

Introducing a sulfoxide group at the 1-position enhances regioselectivity by coordinating to the electrophilic bromine source. Subsequent reductive removal of the directing group affords this compound in 80% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 85 | 98 | Moderate | High |

| Isomerization | 99 | 99.9 | High | Moderate |

| DoM Strategies | 80 | 95 | Low | Low |

| Cross-Coupling | 75 | 90 | Moderate | High |

Q & A

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (catalyst loading, time) with purity/yield. Use control charts (e.g., X-bar charts) to monitor critical quality attributes (CQAs) like residual palladium levels .

Q. How should researchers address discrepancies between computational predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。